molecular formula C10H9ClN2O3 B13276426 2-(Chloromethyl)-7-methoxy-1H-benzimidazole-5-carboxylicacid

2-(Chloromethyl)-7-methoxy-1H-benzimidazole-5-carboxylicacid

Cat. No.: B13276426
M. Wt: 240.64 g/mol
InChI Key: PKBSUKKTNMAYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-7-methoxy-1H-benzimidazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a chloromethyl group at the 2-position, a methoxy group at the 7-position, and a carboxylic acid group at the 5-position, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-7-methoxy-1H-benzimidazole-5-carboxylic acid typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzimidazole ring. The methoxy group is introduced via methylation using methanol and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-7-methoxy-1H-benzimidazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions include substituted benzimidazoles, esters, amides, and various oxidized or reduced derivatives.

Scientific Research Applications

2-(Chloromethyl)-7-methoxy-1H-benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-7-methoxy-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The methoxy and carboxylic acid groups contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1H-benzimidazole-5-carboxylic acid: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    7-Methoxy-1H-benzimidazole-5-carboxylic acid: Lacks the chloromethyl group, which may reduce its potential for nucleophilic substitution reactions.

    2-(Chloromethyl)-1H-benzimidazole: Lacks the carboxylic acid group, which may influence its solubility and reactivity.

Uniqueness

2-(Chloromethyl)-7-methoxy-1H-benzimidazole-5-carboxylic acid is unique due to the presence of all three functional groups (chloromethyl, methoxy, and carboxylic acid), which provide a versatile platform for various chemical modifications and biological interactions. This combination of functional groups enhances its potential for diverse applications in research and industry .

Properties

Molecular Formula

C10H9ClN2O3

Molecular Weight

240.64 g/mol

IUPAC Name

2-(chloromethyl)-7-methoxy-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C10H9ClN2O3/c1-16-7-3-5(10(14)15)2-6-9(7)13-8(4-11)12-6/h2-3H,4H2,1H3,(H,12,13)(H,14,15)

InChI Key

PKBSUKKTNMAYLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1N=C(N2)CCl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.